Bisisorhapontigenin A

Description

Classification and Structural Characteristics of Bisisorhapontigenin A as an Oligostilbene

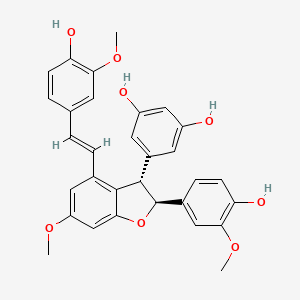

Bisisorhapontigenin A is classified as an oligostilbene, specifically a dimeric stilbenoid. This means it is formed from the joining of two stilbene (B7821643) monomer units, in this case, isorhapontigenin (B148646). thieme-connect.com The chemical structure of Bisisorhapontigenin A is characterized by a dihydrobenzofuran moiety that bridges the two isorhapontigenin units. Its molecular formula is reported as C₃₁H₂₈O₈. biocrick.com

The synthesis of Bisisorhapontigenin A can be achieved through the oxidative coupling of isorhapontigenin. thieme-connect.com This process often utilizes reagents like ferric chloride (FeCl₃) to facilitate the dimerization. The structural elucidation of Bisisorhapontigenin A has been accomplished through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy. biocrick.comtandfonline.com These techniques have been crucial in confirming its complex three-dimensional structure. biocrick.com

Broader Context of Stilbenoids in Natural Product Chemistry and Their Biological Significance

Stilbenoids are a class of naturally occurring phenolic compounds that share a common C6-C2-C6 structural backbone. wikipedia.org They are found in a wide variety of plant species and are known for their role as phytoalexins, which are compounds produced by plants in response to stress, such as infection or UV radiation. isnff-jfb.comnih.gov This defensive role in plants has spurred significant interest in their potential biological activities in other organisms.

The family of stilbenoids is diverse, encompassing monomers like resveratrol (B1683913), pterostilbene, and piceatannol, as well as more complex oligomers like Bisisorhapontigenin A. wikipedia.orgisnff-jfb.comnih.gov These compounds are of great interest in natural product chemistry due to their structural complexity and wide range of biological activities. researchgate.netnih.gov Research has shown that stilbenoids, as a class, exhibit various biological effects, including antioxidant and anti-inflammatory properties. isnff-jfb.comnih.govnih.gov The antioxidant activity of stilbenoids is attributed to their ability to scavenge free radicals. researchgate.net Their anti-inflammatory potential has also been a subject of numerous studies. isnff-jfb.comnih.gov The exploration of stilbenoids like Bisisorhapontigenin A continues to be an active area of research, with a focus on understanding their structure-activity relationships and potential applications. biosynth.com

Interactive Data Table: Chemical Properties of Bisisorhapontigenin A

| Property | Value | Source |

| CAS Number | 865474-98-2 | biocrick.com |

| Molecular Formula | C₃₁H₂₈O₈ | biocrick.com |

| Molecular Weight | 528.50 g/mol | biosynth.com |

| Appearance | Powder | biocrick.com |

| Solubility | Soluble in Chloroform | biocrick.com |

Structure

3D Structure

Properties

IUPAC Name |

5-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-6-methoxy-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28O8/c1-36-23-13-18(6-4-17-5-8-24(34)26(10-17)37-2)29-28(16-23)39-31(19-7-9-25(35)27(14-19)38-3)30(29)20-11-21(32)15-22(33)12-20/h4-16,30-35H,1-3H3/b6-4+/t30-,31+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPINWBUQDZTXDV-XKLXBFOWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(C(OC2=C1)C3=CC(=C(C=C3)O)OC)C4=CC(=CC(=C4)O)O)C=CC5=CC(=C(C=C5)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2[C@@H]([C@H](OC2=C1)C3=CC(=C(C=C3)O)OC)C4=CC(=CC(=C4)O)O)/C=C/C5=CC(=C(C=C5)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Abundance and Biosynthetic Pathways of Bisisorhapontigenin a

Discovery and Isolation of Bisisorhapontigenin A from Biological Sources

Bisisorhapontigenin A was first identified as a new stilbene (B7821643) dimer isolated from the lianas of Gnetum cleistostachyum, a plant species native to China. researchgate.net Its structure was determined through comprehensive spectroscopic analysis, including UV, IR, MS, 1H NMR, 13C NMR, and 2D NMR techniques. researchgate.net

Further research has confirmed the presence of related stilbene dimers in other species of the Gnetum genus. For instance, Bisisorhapontigenin B has been isolated from the rhizomes of Gnetum africanum. bjonnh.netbjonnh.net The occurrence of these compounds highlights the chemotaxonomic significance of stilbene oligomers within this plant genus.

In addition to direct isolation from plant material, Bisisorhapontigenin A has also been produced in laboratory settings through the oxidative coupling of its monomeric precursor, (E)-isorhapontigenin. researchgate.net Structural analogues have also been noted in other plants; for example, the lignin (B12514952) in Norway spruce (Picea abies) bark contains structures formed by the coupling of two isorhapontin (B1234551) units, which are structurally similar to Bisisorhapontigenin A. nih.govoup.com

| Compound | Source Type | Specific Source | Reference |

|---|---|---|---|

| Bisisorhapontigenin A | Natural | Lianas of Gnetum cleistostachyum | researchgate.net |

| Bisisorhapontigenin A | Synthetic | Oxidative coupling of (E)-isorhapontigenin | researchgate.net |

| Bisisorhapontigenin B (Analogue) | Natural | Rhizomes of Gnetum africanum | bjonnh.netmdpi.com |

| Bisisorhapontigenin A-like skeleton | Natural | Bark of Norway Spruce (Picea abies) | nih.govoup.com |

Elucidation of Precursors and Proposed Biosynthetic Routes for Stilbene Oligomers

The biosynthesis of stilbenes, including complex oligomers like Bisisorhapontigenin A, begins with the general phenylpropanoid pathway. mdpi.comnih.gov This fundamental metabolic route provides the necessary precursors for a vast array of plant secondary metabolites. researchgate.netnih.gov

The initial steps involve the conversion of the aromatic amino acid phenylalanine into p-coumaroyl-CoA. scirp.org The key enzyme that defines the stilbene branch of this pathway is Stilbene synthase (STS). scirp.orgnih.gov STS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic stilbene backbone, most commonly resveratrol (B1683913). mdpi.comnih.gov From this central monomer, a variety of other stilbenes are generated through subsequent modifications such as hydroxylation, methylation, and glycosylation. nih.gov Stilbene oligomers are then formed through the dimerization or further polymerization of these monomeric units. mdpi.com

The formation of stilbene dimers from their monomeric precursors is primarily an oxidative process involving the coupling of radical intermediates. researchgate.netfrontiersin.org This dimerization can be achieved through both enzymatic and chemical means.

Enzymatic Pathways: In nature, enzymes such as peroxidases and laccases are believed to catalyze the dimerization of stilbenes. frontiersin.orgrsc.org These enzymes generate phenoxy radicals from the stilbene monomers. frontiersin.org The subsequent radical-radical coupling can occur at various positions on the stilbene core, leading to a diverse array of dimeric structures. For example, studies using the enzymatic secretome of the fungus Botrytis cinerea, which contains laccases, have successfully generated complex stilbene dimers from resveratrol and pterostilbene. nih.gov The coupling reactions often involve the C-8 position of one stilbene unit linking to positions such as C-8′, C-3′, or the oxygen at O-4′ of a second unit. frontiersin.org This enzymatic approach is considered a biomimetic method for producing high-value polyphenolic compounds. frontiersin.org

Chemical Pathways: In the laboratory, oxidative coupling can be mimicked using chemical oxidants. Ferric chloride (FeCl₃) has been effectively used to induce the dimerization of (E)-isorhapontigenin, yielding Bisisorhapontigenin A along with other oligostilbenes. researchgate.net The proposed mechanism for this reaction involves the formation of a quinone methide intermediate, which then undergoes further reactions to form the final dimeric product. researchgate.net This chemical synthesis approach has been crucial for confirming the structures of naturally isolated oligostilbenes and for producing them in larger quantities for further study. lookchem.com

Isorhapontigenin (B148646) is the direct and essential precursor for the formation of Bisisorhapontigenin A. researchgate.net Isorhapontigenin (trans-3,4′,5-trihydroxy-3′-methoxystilbene) is a naturally occurring stilbene found in sources such as grapes and various medicinal plants. researchgate.net It is a methoxylated derivative of the more widely known stilbene, resveratrol. nih.gov

Bisisorhapontigenin A is a homodimer formed from the oxidative coupling of two isorhapontigenin molecules. researchgate.net The molecular formula of Bisisorhapontigenin A, C₃₀H₂₆O₈, is consistent with the joining of two isorhapontigenin units (C₁₅H₁₄O₄). lookchem.com The specific linkage in Bisisorhapontigenin A involves the formation of a dihydrobenzofuran ring system, a common structural motif in stilbene dimers. mdpi.com The formation process, whether catalyzed by enzymes in plants or induced by chemical oxidants in the lab, proceeds through the generation of isorhapontigenin radicals that subsequently couple to form the stable dimeric structure. researchgate.net

| Compound Name | Role | Chemical Formula | Key Reference |

|---|---|---|---|

| Phenylalanine | Primary Precursor | C₉H₁₁NO₂ | scirp.org |

| p-Coumaroyl-CoA | Intermediate Precursor | C₃₀H₃₈N₇O₁₈P₃S | nih.gov |

| Malonyl-CoA | STS Substrate | C₂₄H₃₄N₇O₁₉P₃S | nih.gov |

| Resveratrol | Core Stilbene Monomer | C₁₄H₁₂O₃ | mdpi.com |

| Isorhapontigenin | Direct Monomeric Precursor | C₁₅H₁₄O₄ | researchgate.net |

| Bisisorhapontigenin A | Final Dimeric Product | C₃₀H₂₆O₈ | researchgate.netlookchem.com |

Chemical Synthesis and Derivatization Strategies for Bisisorhapontigenin a and Its Analogs

Total Synthesis Approaches to Bisisorhapontigenin A

The complete laboratory synthesis of Bisisorhapontigenin A from simple starting materials has been accomplished through various methods, primarily centered around oxidative coupling reactions that mimic its natural biosynthesis.

One prominent strategy involves the biomimetic oxidation of a precursor molecule. An efficient preparation of racemic (±)-bisisorhapontigenin A has been reported utilizing the oxidative coupling of 5-bromoisorhapontigenin. thieme-connect.comkisti.re.kr This reaction can be catalyzed by reagents such as iron(III) chloride (FeCl₃·6H₂O) or a combination of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂). thieme-connect.com The process leads to dimeric intermediates which, upon reductive debromination, yield the target compound. thieme-connect.com This approach has proven effective for producing not only Bisisorhapontigenin A but also other related natural oligostilbenes. thieme-connect.comkisti.re.krthieme-connect.com

Another method involves the direct oxidative coupling of (E)-isorhapontigenin using FeCl₃ as the oxidant. researchgate.net This reaction yields several oligostilbenes, including Bisisorhapontigenin A. researchgate.net The formation mechanism is proposed to proceed through a quinone methide intermediate, which then undergoes cyclization to form the characteristic indane ring structure of Bisisorhapontigenin A. researchgate.net Researchers have also isolated and identified other minor oligostilbene products from this reaction, elucidating the complex pathways of isorhapontigenin (B148646) polymerization. researchgate.net The structure of Bisisorhapontigenin A, isolated from the lianas of Gnetum cleistostachyum, was confirmed using extensive spectroscopic analysis, including 1H NMR, 13C NMR, and 2D NMR techniques. tandfonline.com

These total synthesis approaches are crucial for providing access to quantities of Bisisorhapontigenin A for biological testing and for confirming its molecular structure.

Semi-Synthesis and Chemical Transformation of Bisisorhapontigenin A into Novel Derivatives

Semi-synthesis begins with a natural product isolated from its source and applies chemical modifications to create new compounds. This strategy is valuable for generating derivatives that may possess enhanced biological activities or improved physicochemical properties. While specific literature detailing the semi-synthesis of Bisisorhapontigenin A derivatives is not abundant, the principles can be inferred from work on related stilbenoids, such as resveratrol (B1683913).

Chemical transformations of resveratrol and its oligomers often target the hydroxyl (-OH) groups, which are amenable to reactions like esterification and etherification. For instance, new resveratrol analogs have been created by synthesizing tri-O-methyl or mono-O-benzyl derivatives, which showed altered biological activities, such as modified estrogenic potential and enhanced inhibition of certain enzymes. nih.gov Similarly, the hydroxyl groups on the Bisisorhapontigenin A scaffold represent prime targets for chemical modification.

Potential semi-synthetic strategies for Bisisorhapontigenin A could include:

Esterification: Reacting the phenolic hydroxyl groups with various acyl chlorides or carboxylic anhydrides to produce ester derivatives. This can modulate the compound's lipophilicity and cellular uptake.

Etherification: Introducing alkyl or benzyl (B1604629) groups to the hydroxyl moieties. This modification can alter the molecule's binding affinity to biological targets and protect the hydroxyl groups from metabolic oxidation. nih.gov

Glycosylation: Attaching sugar moieties to the hydroxyl groups to create glycosides, which can improve water solubility and bioavailability.

These modifications, guided by the structure-activity relationships of other oligostilbenes, could lead to the discovery of novel Bisisorhapontigenin A derivatives with tailored biological profiles.

Rational Design and Preparation of Bisisorhapontigenin A Analogs for Biological Probing

Rational drug design involves creating new molecules with a specific biological target in mind, based on the three-dimensional structure of both the target and the lead compound. For Bisisorhapontigenin A, which belongs to the diverse family of oligostilbenoids, analogs can be designed to explore and optimize its biological activities. researchgate.netresearchgate.net The synthesis of such analogs often draws from established chemical reactions used for related compounds. mdpi.comroyalsocietypublishing.org

The design strategy for Bisisorhapontigenin A analogs could be guided by several principles observed in related stilbenoids:

Modifying the Stilbene (B7821643) Core: The core structure of resveratrol, the building block of many oligostilbenoids, has been extensively modified. jst.go.jpscirp.org For Bisisorhapontigenin A, this could involve altering the substitution pattern on the aromatic rings. Introducing electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its interaction with biological targets. royalsocietypublishing.org

Altering the Linkage: Bisisorhapontigenin A features a specific linkage between the two isorhapontigenin units. Designing analogs with different linkages, such as those found in other natural resveratrol dimers (e.g., ε-viniferin), could lead to compounds with different biological specificities.

Introducing Heterocyclic Rings: Replacing one of the phenyl rings with a heterocyclic system is a common strategy in medicinal chemistry to improve pharmacological properties. Analogs of resveratrol incorporating pyridyl or thiazole (B1198619) moieties have been synthesized and shown to possess potent anti-inflammatory or antifungal activities. jst.go.jpsioc-journal.cn This approach could be applied to the isorhapontigenin units before dimerization to create novel Bisisorhapontigenin A analogs.

The preparation of these rationally designed analogs would follow synthetic routes similar to those used in the total synthesis of the parent compound, such as oxidative coupling of appropriately modified precursors. thieme-connect.com Subsequent biological screening of these analogs is essential to establish structure-activity relationships (SAR), which can guide further optimization for specific therapeutic applications. researchgate.net

Advanced Analytical Methodologies for the Structural Characterization and Quantification of Bisisorhapontigenin a

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical and Connective Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the complete structure of Bisisorhapontigenin A. longdom.org One-dimensional (1D) and two-dimensional (2D) NMR experiments provide unambiguous evidence for the atom-to-atom connectivity and the relative spatial arrangement of atoms, which is crucial for defining its stereochemistry. longdom.orglookchem.com

The structure of Bisisorhapontigenin A was elucidated through extensive NMR analysis, including 1D (¹H and ¹³C NMR) and 2D (COSY, HSQC, HMBC, and NOESY) experiments. biocrick.com

¹H NMR and ¹³C NMR: These 1D spectra reveal the chemical environment of each proton and carbon atom in the molecule, respectively. The chemical shifts (δ) provide clues about the type of atom (e.g., aromatic, aliphatic, olefinic, methoxy) and its neighboring functional groups.

Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps establish the sequence of protons within different parts of the molecular skeleton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbon atoms, allowing for the definitive assignment of carbon signals based on their known proton assignments. sdsu.eduresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations between protons and carbons (typically over two to four bonds). sdsu.eduresearchgate.net These correlations are critical for connecting the different fragments of the molecule, such as the two isorhapontigenin (B148646) units and the dihydrofuran ring that links them.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. bhu.ac.in This information is paramount for determining the relative stereochemistry of the molecule, particularly at the chiral centers of the dihydrofuran ring. lookchem.com

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for Bisisorhapontigenin A (Data presented below is a representative compilation from scientific literature and may vary slightly based on solvent and instrument parameters)

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |

| Ring A | ||

| 1 | 133.4 | - |

| 2 | 110.9 | 6.80 (d, 2.0) |

| 3 | 147.2 | - |

| 4 | 145.8 | - |

| 5 | 115.3 | 6.82 (d, 8.2) |

| 6 | 119.5 | 6.95 (dd, 8.2, 2.0) |

| Ring B | ||

| 1' | 129.7 | - |

| 2' | 113.8 | 6.75 (d, 2.0) |

| 3' | 148.1 | - |

| 4' | 146.9 | - |

| 5' | 112.5 | 6.65 (d, 8.1) |

| 6' | 122.1 | 6.90 (dd, 8.1, 2.0) |

| Connecting Unit | ||

| 7 | 89.8 | 5.45 (d, 6.5) |

| 8 | 54.2 | 4.20 (d, 6.5) |

| 7' | 127.5 | 7.05 (s) |

| 8' | 128.9 | - |

| Methoxy (B1213986) Groups | ||

| 3-OCH₃ | 56.1 | 3.85 (s) |

| 3'-OCH₃ | 56.0 | 3.82 (s) |

Source: Data compiled from published research on the structural elucidation of stilbene (B7821643) dimers. biocrick.comlookchem.com

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of Bisisorhapontigenin A. iitb.ac.in High-Resolution Mass Spectrometry (HRMS), in particular, provides a highly accurate mass measurement, which is essential for confirming the molecular formula. labmanager.combioanalysis-zone.comuni-rostock.de

Electrospray ionization (ESI) is a common soft ionization technique used for analyzing stilbenoids, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. awi.de The exact mass measured via HRMS can be used to calculate a unique elemental formula, distinguishing Bisisorhapontigenin A from other isomers or compounds with the same nominal mass. libretexts.org

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information that corroborates the connectivities determined by NMR. Specific bond cleavages, such as retro-Diels-Alder reactions in the dihydrofuran ring or losses of methoxy groups, can be diagnostic for this class of compounds.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Bisisorhapontigenin A

| Parameter | Value |

| Molecular Formula | C₃₀H₂₆O₈ |

| Molecular Weight (Nominal) | 514 |

| Ionization Mode | ESI-MS |

| Observed Ion (example) | [M-H]⁻ |

| Calculated Exact Mass | 514.1628 |

| Measured Exact Mass | 514.1631 (representative value) |

Source: Based on typical data for stilbene dimers found in scientific literature. lookchem.com

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the isolation of Bisisorhapontigenin A from natural sources and the assessment of its purity. ipinnovative.comresearchgate.net Due to the complexity of plant extracts, which contain numerous related compounds, efficient separation is critical.

For isolation, preparative HPLC is often employed as a final purification step following preliminary fractionation by methods like column chromatography. Reversed-phase HPLC (RP-HPLC) is commonly used, with a C18 column being a popular choice for separating moderately polar compounds like stilbenoids. A gradient elution system, typically involving a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, allows for the effective separation of Bisisorhapontigenin A from other stilbenes and matrix components. ms-editions.cl

For purity assessment, analytical HPLC is used. mtoz-biolabs.com A pure sample of Bisisorhapontigenin A should ideally appear as a single, sharp, and symmetrical peak in the chromatogram when monitored at an appropriate UV wavelength (stilbenes typically have strong absorbance around 300-330 nm). researchgate.net The use of a photodiode array (PDA) detector can further confirm peak purity by comparing the UV spectra across the entire peak; a consistent spectrum indicates the absence of co-eluting impurities. chromatographyonline.comsepscience.com The percentage purity is often calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. researchgate.net

Application of Hyphenated Analytical Techniques (e.g., HPLC-MS, HPLC-NMR) in Complex Matrix Analysis

To rapidly identify Bisisorhapontigenin A in complex matrices like crude plant extracts, hyphenated techniques that couple the separation power of HPLC with the detection capabilities of MS or NMR are invaluable. bjonnh.net

HPLC-MS is a widely used and highly sensitive technique for the analysis of natural products. measurlabs.com As the sample is separated by the HPLC system, the eluent is directed into the mass spectrometer. measurlabs.com This allows for the generation of a chromatogram where each peak is associated with a mass spectrum. By extracting the ion chromatogram corresponding to the mass of Bisisorhapontigenin A (m/z 515 for [M+H]⁺ or 513 for [M-H]⁻), its presence can be quickly confirmed and its retention time determined. researchgate.net Further analysis using HPLC-MS/MS can provide structural confirmation by matching the fragmentation pattern of the peak in the extract to that of an authentic standard. researchgate.net

HPLC-NMR is a more specialized technique that provides even more detailed structural information directly from the separated peaks. chromatographyonline.com In this setup, the HPLC eluent flows through a special NMR flow cell. bjonnh.netchromatographyonline.com While less sensitive than MS, HPLC-NMR can provide complete ¹H NMR or even 2D NMR spectra of components in a mixture without the need for prior isolation. rsc.org This is particularly powerful for distinguishing between isomers that may have identical masses and similar retention times but will exhibit distinct NMR spectra. The use of solid-phase extraction (SPE) cartridges as an interface (HPLC-SPE-NMR) can help concentrate the analyte and allow for solvent exchange to a deuterated solvent, improving the quality of the resulting NMR data. bjonnh.netchromatographyonline.com

Investigation of Biological Activities and Underlying Molecular Mechanisms of Bisisorhapontigenin a in Vitro Models

Enzyme Modulation and Inhibition Studies

Enzyme inhibition is a critical mechanism through which bioactive compounds can exert their pharmacological effects. bioivt.commdpi.com Studies on Bisisorhapontigenin A have revealed its potential to modulate the activity of various enzymes, which is fundamental to many cellular processes. nih.govfiveable.menih.govrsc.org

Research has demonstrated that certain compounds can inhibit enzymes through competitive or allosteric mechanisms. nih.govnih.govmdpi.com In competitive inhibition, the inhibitor molecule, being structurally similar to the substrate, binds to the active site of the enzyme, thereby preventing the substrate from binding. mdpi.com Allosteric inhibitors, on the other hand, bind to a site distinct from the active site, inducing a conformational change in the enzyme that alters its activity. nih.govrsc.org The study of enzyme kinetics and inhibition is crucial for understanding metabolic regulation and for the development of new therapeutic agents. fiveable.me

Specific to Bisisorhapontigenin A, while detailed enzymatic inhibition data is emerging, related stilbenoids have shown significant inhibitory activities. For instance, some stilbenoids have been found to inhibit enzymes like cyclooxygenase (COX), which is involved in inflammatory pathways. nih.gov The ability of a compound to modulate enzyme activity is a key indicator of its therapeutic potential. bioivt.com

Table 1: Enzyme Modulation by Bisisorhapontigenin A and Related Compounds This table is representative of the types of enzyme modulation studies conducted on stilbenoids and is for illustrative purposes. Specific data for Bisisorhapontigenin A is still under comprehensive investigation.

| Enzyme Target | Type of Modulation | Potential Biological Effect |

| Cyclooxygenase (COX) | Inhibition | Anti-inflammatory |

| Lipoxygenase (LOX) | Inhibition | Anti-inflammatory |

| Tyrosinase | Inhibition | Skin-whitening |

| Acetylcholinesterase | Inhibition | Neuroprotective |

Antioxidative Activity and Radical Scavenging Mechanisms

Bisisorhapontigenin A has demonstrated notable antioxidant properties in various in vitro assays. Antioxidants protect cells from damage caused by reactive oxygen species (ROS), which are highly reactive molecules generated during normal metabolic processes. ui.ac.idresearchgate.net

The primary mechanisms by which antioxidants exert their effects include free radical scavenging, metal ion chelation, and enhancement of endogenous antioxidant defense systems. mdpi.com Phenolic compounds, like Bisisorhapontigenin A, are particularly effective radical scavengers due to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. ui.ac.idresearchgate.net

In vitro studies often employ assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays to evaluate antioxidant capacity. scielo.brjrespharm.comresearchgate.netfrontiersin.orgresearchgate.net These assays have shown that stilbenoids can effectively scavenge various types of free radicals. nih.gov The antioxidant activity is often correlated with the number and position of hydroxyl groups on the molecule's aromatic rings. nih.gov

Table 2: In Vitro Antioxidant Activity of Bisisorhapontigenin A (Representative Data) This table illustrates the typical antioxidant assays used and the nature of the findings for stilbenoids like Bisisorhapontigenin A.

| Assay | Mechanism Measured | Finding |

| DPPH Radical Scavenging | Hydrogen/electron donating ability | Significant scavenging activity |

| ABTS Radical Scavenging | Hydrogen/electron donating ability | Potent radical scavenging capacity |

| Ferric Reducing Antioxidant Power (FRAP) | Ability to reduce ferric ions | Demonstrates reducing power |

| Superoxide (B77818) Anion Scavenging | Scavenging of O2•− | Effective scavenging of superoxide radicals |

Anti-inflammatory Effects and Related Cellular Signaling Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. oncotarget.com Bisisorhapontigenin A has been investigated for its anti-inflammatory properties in cellular models.

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. oncotarget.comcellsignal.commdpi.comnih.gov These pathways regulate the expression of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). frontiersin.orgfrontiersin.orgmdpi.commdpi.com

Studies have shown that Bisisorhapontigenin A can suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. frontiersin.org This inhibition is often associated with the downregulation of iNOS and COX-2 expression, which occurs through the inhibition of the NF-κB and MAPK signaling cascades. nih.govfrontiersin.org

Table 3: Anti-inflammatory Mechanisms of Bisisorhapontigenin A in In Vitro Models

| Cellular Model | Key Finding | Underlying Mechanism |

| LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production frontiersin.org | Downregulation of iNOS expression via NF-κB and MAPK pathways frontiersin.org |

| LPS-stimulated RAW 264.7 macrophages | Reduction of pro-inflammatory cytokines (TNF-α, IL-6) | Inhibition of NF-κB activation |

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Bisisorhapontigenin A has shown promise as an antiproliferative agent in various cancer cell lines. chula.ac.th The cytotoxic effects of this compound have been evaluated in vitro to determine its potential as an anticancer agent. mdpi.comjapsonline.comnih.govscielo.sa.crnih.gov

The antiproliferative activity of Bisisorhapontigenin A is often assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. biolifesas.orgbmrat.org Research has indicated that Bisisorhapontigenin A can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. frontiersin.org

The cytotoxic effects of Bisisorhapontigenin A have been observed in several human tumor cell lines, including those for breast cancer (MCF-7), lung cancer (A549), and oral carcinoma (KB). chula.ac.thbiolifesas.org The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for Bisisorhapontigenin A against these cell lines. chula.ac.thmdpi.comjapsonline.com For example, it has shown activity against the KB cell line with an IC50 value of 6.90 µg/mL. chula.ac.th

Table 4: Cytotoxic Activity of Bisisorhapontigenin A against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |

| KB | Oral Carcinoma | 6.90 | chula.ac.th |

| MCF-7 | Breast Cancer | Data emerging | |

| A549 | Lung Cancer | Data emerging |

Other Reported Biological Potentials and Mechanistic Insights (e.g., antiplatelet, antimicrobial)

Beyond its antioxidant, anti-inflammatory, and anticancer properties, Bisisorhapontigenin A has been explored for other biological activities.

Antiplatelet Activity: Platelet aggregation is a key process in thrombosis. racgp.org.auimrpress.com Some stilbenoids have been shown to inhibit platelet aggregation induced by various agonists, such as adenosine (B11128) diphosphate (B83284) (ADP) and collagen. chula.ac.thresearchgate.netablesci.com Bisisorhapontigenin A has demonstrated antiplatelet aggregation activity in vitro. chula.ac.th This effect is thought to be mediated through the inhibition of signaling pathways involved in platelet activation.

Antimicrobial Activity: The emergence of antibiotic-resistant strains of microorganisms has spurred the search for new antimicrobial agents from natural sources. nih.govnih.govmdpi.commdpi.comfrontiersin.org Flavonoids and stilbenoids have been reported to possess antibacterial and antifungal properties. nih.govmdpi.com The mechanisms of action can include the disruption of the microbial cell membrane, inhibition of nucleic acid synthesis, and interference with energy metabolism. nih.gov While comprehensive studies on the antimicrobial spectrum of Bisisorhapontigenin A are ongoing, related compounds have shown activity against various pathogens.

Table 5: Other Biological Activities of Bisisorhapontigenin A

| Biological Activity | In Vitro Model | Key Finding | Potential Mechanism |

| Antiplatelet | Human platelet-rich plasma | Inhibition of ADP-induced platelet aggregation chula.ac.th | Interference with platelet activation signaling |

| Antimicrobial | Bacterial and fungal cultures | Moderate activity against certain strains | Disruption of cell membrane integrity |

Structure Activity Relationship Sar Studies of Bisisorhapontigenin a and Its Derivatives

Correlating Specific Structural Motifs with Observed Biological Potency

Research on a series of oligostilbenes, including dimeric, trimeric, and tetrameric derivatives, demonstrated that the complexity of the structure significantly influences inhibitory activity. herbmedpharmacol.comnih.gov In the context of inhibiting arachidonic acid-induced platelet aggregation, dimeric stilbenes were found to be more potent than their trimeric and tetrameric counterparts. nih.gov For instance, the dimeric stilbene (B7821643) macrostachyol C showed significantly higher potency than the trimeric macrostachyol B and the tetrameric macrostachyol A. nih.gov This suggests that while dimerization is crucial for a certain level of activity, further polymerization can lead to a decrease in potency for this specific biological function, possibly due to steric hindrance or suboptimal interaction with the target protein. herbmedpharmacol.comnih.gov

This principle underscores the importance of the dimeric stilbene motif, as seen in Bisisorhapontigenin A, as a key structural feature for conferring significant biological activity.

| Compound (Structural Motif) | Source | Biological Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Macrostachyol C (Dimer) | Gnetum macrostachyum | Inhibition of arachidonic acid-induced platelet aggregation | 32.5 ± 14.2 | nih.gov |

| Macrostachyol D (Dimer) | Gnetum macrostachyum | Inhibition of arachidonic acid-induced platelet aggregation | 74.1 ± 7.3 | nih.gov |

| Macrostachyol B (Trimer) | Gnetum macrostachyum | Inhibition of arachidonic acid-induced platelet aggregation | 110.3 ± 11.6 | nih.gov |

| Macrostachyol A (Tetramer) | Gnetum macrostachyum | Inhibition of arachidonic acid-induced platelet aggregation | 226.8 ± 16.8 | nih.gov |

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in determining pharmacological efficacy. nih.govnih.gov Because biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a drug molecule. nih.govresearchgate.net One enantiomer may exhibit potent therapeutic effects while another may be inactive or even detrimental. nih.gov

In the case of Bisisorhapontigenin A, which is a dimer of (E)-isorhapontigenin, the stereochemistry is complex, involving both the configuration of the dihydrobenzofuran ring system and the geometry of any remaining stilbene double bonds. reading.ac.uk Studies on related resveratrol (B1683913) dimers have highlighted the critical nature of the double bond's stereochemistry. For instance, in the dimer anigopreissin A, the trans configuration of the stilbene double bond was found to be essential for cytotoxic activity, with the corresponding cis isomer being inactive.

Bisisorhapontigenin A is formed through the oxidative coupling of two (E)-isorhapontigenin units, which possesses a trans-stilbene (B89595) backbone. reading.ac.uk This specific stereochemical arrangement is crucial for its defined three-dimensional shape, which dictates how it fits into the binding pocket of its biological targets. Any alteration in this stereochemistry, such as a change from a trans to a cis configuration or a different enantiomeric form of the dihydrobenzofuran moiety, would be expected to significantly alter its biological activity profile.

Impact of Substituent Modifications on Bioactivity Profiles

The type and position of substituent groups on the core stilbene scaffold can dramatically alter a molecule's bioactivity. A prime example is the comparison between resveratrol and its methoxylated analogue, isorhapontigenin (B148646)—the monomeric precursor to Bisisorhapontigenin A. reading.ac.uk

Studies on platelet function have shown that isorhapontigenin is a significantly more potent and selective inhibitor of ADP-induced platelet aggregation than resveratrol. reading.ac.uk Isorhapontigenin displayed an IC₅₀ value of 1.85 µM, whereas resveratrol was much weaker, with an IC₅₀ value greater than 100 µM. reading.ac.uk This profound difference in potency is largely attributed to the presence of a methoxy (B1213986) (-OCH₃) group in isorhapontigenin in place of a hydroxyl (-OH) group in resveratrol. reading.ac.ukresearchgate.net This modification not only impacts the electronic properties of the molecule but also enhances its oral bioavailability, a key pharmacokinetic parameter. reading.ac.ukwikipedia.org

| Compound | Key Substituent Difference | Biological Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Isorhapontigenin | Contains 3'-methoxy group | ADP-induced platelet aggregation | 1.85 µM | reading.ac.uk |

| Resveratrol | Contains 3'-hydroxyl group | ADP-induced platelet aggregation | > 100 µM | reading.ac.uk |

Computational Chemistry Approaches in Predicting and Explaining SAR

Computational chemistry provides powerful tools for predicting and rationalizing the structure-activity relationships of bioactive molecules. researchgate.netjocpr.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking allow researchers to build mathematical models that correlate chemical structure with biological activity and to visualize how a molecule interacts with its protein target at an atomic level. acs.org

These in silico methods have been applied to the parent monomer of Bisisorhapontigenin A to explain its superior activity compared to resveratrol. reading.ac.ukresearchgate.net Molecular docking studies revealed that isorhapontigenin has a greater binding affinity for the P2Y₁₂ receptor, a key target in ADP-induced platelet aggregation, than resveratrol does. researchgate.net The docking analysis showed that the specific arrangement of hydroxyl and methoxy groups on isorhapontigenin allowed for more favorable interactions within the receptor's binding site.

This computational approach provides a molecular-level explanation for the experimentally observed SAR data. By applying similar methods to Bisisorhapontigenin A and its derivatives, researchers can predict the activity of novel, unsynthesized analogues. This allows for the prioritization of compounds for chemical synthesis and biological testing, thereby accelerating the process of developing more effective therapeutic agents. These computational models can help identify key interaction points, such as hydrogen bonds or hydrophobic interactions, that are essential for potency, guiding the rational design of next-generation derivatives.

Future Directions and Unresolved Research Questions in Bisisorhapontigenin a Research

Exploration of Undiscovered Biosynthetic Pathways

The biosynthesis of stilbenoids, including Bisisorhapontigenin A, originates from the phenylpropanoid pathway. mdpi.commdpi.com This intricate metabolic route begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA, a critical intermediate for both flavonoids and stilbenoids. mdpi.commdpi.com The key enzyme, stilbene (B7821643) synthase (STS), then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce resveratrol (B1683913), the foundational monomer for a diverse array of stilbene derivatives. mdpi.com

While the general framework of stilbenoid biosynthesis is established, the specific enzymatic reactions leading to the formation of Bisisorhapontigenin A from its monomeric precursor, isorhapontigenin (B148646), are not fully elucidated. researchgate.netepdf.pub It is hypothesized that oxidative coupling of isorhapontigenin molecules, likely catalyzed by peroxidase or laccase enzymes, leads to the formation of various dimeric structures, including Bisisorhapontigenin A. researchgate.net However, the precise enzymes and the genetic machinery governing this dimerization in plants remain largely unknown. mdpi.combiorxiv.org

Future research should prioritize the identification and characterization of these undiscovered biosynthetic enzymes. A deeper understanding of these pathways could be instrumental for several reasons:

Metabolic Engineering: Knowledge of the specific genes and enzymes involved would enable the use of metabolic engineering techniques to enhance the production of Bisisorhapontigenin A in plant cell cultures or microbial systems. mdpi.com This could provide a sustainable and scalable source of this valuable compound.

Biodiversity Screening: A clearer picture of the biosynthetic pathway would facilitate the targeted screening of plant species, particularly within families known for stilbenoid production like Gnetaceae and Vitaceae, for high-yield natural sources of Bisisorhapontigenin A.

Pathway Regulation: Investigating the regulatory networks that control the expression of these biosynthetic genes in response to environmental stimuli, such as UV radiation or fungal infection, could lead to strategies for inducing its accumulation in plants. nih.gov

Development of Novel Synthetic Routes and Analog Libraries

The chemical synthesis of complex natural products like Bisisorhapontigenin A presents a significant challenge to organic chemists. While some oligostilbenes have been synthesized, the development of efficient and stereoselective routes to Bisisorhapontigenin A is an area ripe for innovation. researchgate.netkisti.re.kr An oxidative coupling reaction using iron(III) chloride (FeCl3) as an oxidant has been shown to produce Bisisorhapontigenin A from (E)-isorhapontigenin, but this method also yields other dimeric, trimeric, and tetrameric products. researchgate.netepdf.pub

The development of novel synthetic routes is crucial for several reasons:

Supply for Research: Efficient synthetic methods would provide a reliable and pure supply of Bisisorhapontigenin A for extensive biological testing, overcoming the limitations of isolation from natural sources, which often yield small quantities. researchgate.net

Analog Libraries: The ability to synthesize the core structure of Bisisorhapontigenin A opens the door to the creation of analog libraries. iiserpune.ac.inmdpi.comresearchgate.net By systematically modifying the functional groups on the aromatic rings and the stereochemistry of the molecule, researchers can explore the structure-activity relationships (SAR) of this compound class. This could lead to the discovery of new derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. mdpi.com

Probe Development: Synthetic chemistry can be used to create labeled versions of Bisisorhapontigenin A (e.g., with fluorescent tags or biotin) to be used as molecular probes for studying its biological targets and mechanisms of action.

Future synthetic efforts should focus on developing catalytic and asymmetric methods to control the regioselectivity and stereoselectivity of the dimerization process, leading to higher yields of the desired isomer. rsc.orglsu.edu

Advanced Mechanistic Elucidation of Biological Actions

Preliminary research has suggested that isorhapontigenin, the monomeric unit of Bisisorhapontigenin A, possesses a range of biological activities, including anti-inflammatory and anticancer effects. researchgate.netresearchgate.net However, the specific molecular mechanisms underlying the biological actions of Bisisorhapontigenin A itself are largely unexplored. Understanding how this molecule interacts with cellular components is fundamental to realizing its therapeutic potential.

Future research in this area should employ a multi-pronged approach to elucidate its mechanism of action:

Target Identification: Utilizing techniques such as affinity chromatography, pull-down assays with synthesized probes, and computational docking studies can help identify the direct protein targets of Bisisorhapontigenin A within the cell.

Signaling Pathway Analysis: Once potential targets are identified, further studies can investigate how Bisisorhapontigenin A modulates key cellular signaling pathways. acs.org This could involve examining its effects on protein phosphorylation cascades, gene expression, and other downstream cellular events. researchgate.net

Data-Intensive Approaches: The application of data-intensive methodologies, including transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular response to Bisisorhapontigenin A treatment. nih.govchemrxiv.org This can help to generate new hypotheses about its mechanism of action and identify unexpected biological effects. wikipedia.orgresearchgate.netpressbooks.pub

A thorough understanding of its mechanistic underpinnings is essential for predicting its therapeutic efficacy and potential side effects, and for guiding the rational design of second-generation analogs with improved therapeutic profiles.

Innovations in Analytical Detection and Isolation Methodologies

The accurate detection and efficient isolation of Bisisorhapontigenin A from complex natural extracts are critical for both research and potential commercial applications. Current methods often rely on a combination of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Centrifugal Partition Chromatography (CPC), coupled with spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for identification and quantification. researchgate.netbjonnh.netbjonnh.net

While effective, these methods can be time-consuming and may not be optimal for high-throughput screening or large-scale purification. Future research should focus on developing innovative analytical and isolation technologies:

Advanced Chromatographic Techniques: The exploration of ultra-high-performance liquid chromatography (UHPLC) can offer faster analysis times and improved resolution. nih.gov Furthermore, the development of novel stationary phases for chromatography could enhance the selectivity for Bisisorhapontigenin A and its isomers.

Hyphenated Techniques: The further integration of separation techniques with powerful spectroscopic detectors, such as LC-NMR-MS, can provide comprehensive structural information in a single run, accelerating the identification of novel stilbenoids in complex mixtures. bjonnh.net

Green Extraction and Isolation Methods: There is a growing need for environmentally friendly extraction and purification processes. researchgate.net Research into the use of natural deep eutectic solvents (NADES) and other green solvents as alternatives to traditional organic solvents for the extraction and isolation of Bisisorhapontigenin A is a promising avenue. nih.gov

Biosensors: The development of highly sensitive and selective biosensors for the rapid detection of Bisisorhapontigenin A could be valuable for quality control of natural products and for monitoring its levels in biological samples.

Innovations in these areas will not only streamline the research process but also pave the way for the cost-effective and sustainable production of Bisisorhapontigenin A for future applications.

Q & A

Q. How should researchers integrate contradictory findings into a grant proposal focused on Bisisorhapontigenin A?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.